molecular formula C21H20O2 B601560 Entecavir Impurity 5 CAS No. 84868-56-4

Entecavir Impurity 5

Cat. No. B601560
CAS RN: 84868-56-4
M. Wt: 304.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entecavir Impurity 5 is a chemical compound with the name 6-Amino-1- ((1S,3R,4S)-4- (benzyloxy)-3- ((benzyloxy)methyl)-2-methylenecyclopentyl)-1,5-dihydro-4H-imidazo [4,5-c]pyridin-4-one .


Synthesis Analysis

The synthesis of Entecavir and its impurities has been studied using various methods. A green FTIR method for the assay of antiviral drugs like Entecavir has been developed and validated as per ICH Q2_R1 guidelines . This method was found to be very specific, accurate, and precise .


Molecular Structure Analysis

Entecavir is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase . The molecular formula of Entecavir Impurity 5 is C21H20O2.


Chemical Reactions Analysis

The chemical reactions involved in the formation of Entecavir and its impurities are complex and involve multiple steps. Biocatalytic methods have been applied to the production of FDA-approved antiviral drugs and their intermediates .


Physical And Chemical Properties Analysis

Entecavir is a white or off-white crystal-like powder available in ≥ 95% pure form and is slightly soluble in water but freely soluble in organic solvents . The molecular weight of Entecavir Impurity 5 is 304.39 .

Scientific Research Applications

Analytical Method Development

  • Trace Level Quantification : A sensitive analytical method was developed for quantifying trace levels of toxic impurity Formaldehyde in Entecavir. This method employed pre-column derivatization using 2,4-Dinitro Phenyl Hydrazine (2,4-DNPH) and High-Performance Liquid Chromatography (HPLC) for detection (Gangrade, 2014).

  • Quality Control in Pharmaceutical Manufacturing : Research has focused on the detection and quantification of polymorphic impurities in Entecavir, using methods like Powder X-ray Diffractometry (PXRD) and Raman Spectroscopy. These methods are vital for controlling the content of impurities like the anhydrous form of Entecavir in drug products, ensuring quality and efficacy (Kang et al., 2018).

  • Simultaneous Determination of Related Substances : A method was established for the simultaneous determination of related substances in Entecavir film-coated tablets using HPLC. This method meets various verification requirements, indicating its reliability for pharmaceutical analysis (Zhang & Yuan, 2021).

Therapeutic Efficacy and Comparison

  • Effectiveness in Chronic Hepatitis B Treatment : Studies have shown that Entecavir is effective in reducing hepatic events and deaths in chronic hepatitis B patients, particularly those with liver cirrhosis. It's highlighted as a potent antiviral agent with a high genetic barrier to resistance (Wong et al., 2013).

  • Comparison with Lamivudine : Research comparing Entecavir with Lamivudine in patients with HBeAg-positive chronic hepatitis B demonstrated higher rates of histologic, virologic, and biochemical improvement with Entecavir. This underscores its higher efficacy in certain patient populations (Chang et al., 2006).

Safety and Side Effects

  • Lactic Acidosis in Advanced Liver Disease : While Entecavir is generally safe, there have been reports of lactic acidosis in patients with advanced liver disease and impaired liver function. This highlights the need for cautious application in such patients (Lange et al., 2009).

Methodological Innovations

  • Preparation and Quality Control of Dispersible Tablets : Research has been conducted on the preparation and quality control of Entecavir dispersible tablets. This includes effective separation of Entecavir and impurities, indicating the feasibility of this formulation (Liao Dong-me, 2013).

  • Chiral Detection Using Mass Spectrometry : A study demonstrated the use of mass spectrometry for the chiral detection of Entecavir stereoisomeric impurities. This method provided rapid and effective detection without needing a chiral chromatographic column (Wang et al., 2018).

Safety And Hazards

Entecavir can be fatal if swallowed and may be harmful by inhalation or skin absorption . It may cause respiratory system irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The development of green chemistry approaches for the identification and quantification of Entecavir is a promising direction for future research . Additionally, the potential of Entecavir and its impurities in oncology is being explored .

properties

IUPAC Name

1-methoxy-4-[methoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPYPMBVSRLTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entecavir Impurity 5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entecavir Impurity 5
Reactant of Route 2
Reactant of Route 2
Entecavir Impurity 5
Reactant of Route 3
Reactant of Route 3
Entecavir Impurity 5
Reactant of Route 4
Reactant of Route 4
Entecavir Impurity 5
Reactant of Route 5
Reactant of Route 5
Entecavir Impurity 5
Reactant of Route 6
Entecavir Impurity 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.